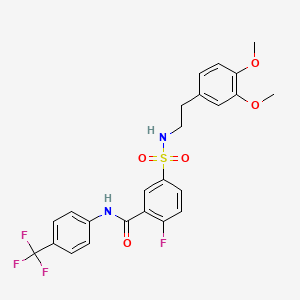
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, also known as CMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticonvulsant and Benzodiazepine Receptor Agonists
Research on 4-thiazolidinone derivatives, which share structural similarities with the compound of interest, has demonstrated significant potential in the design of new anticonvulsant agents. These compounds are designed to target benzodiazepine receptors, which are crucial for mediating sedative, hypnotic, and anticonvulsant effects. One study outlined the synthesis and pharmacological evaluation of novel derivatives, highlighting their considerable anticonvulsant activity and potential for further exploration as therapeutic agents (Faizi et al., 2017).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of 4-thiazolidinones containing benzothiazole moieties for their anticancer properties. These investigations reveal that certain derivatives exhibit significant anticancer activity across various cancer cell lines, including leukemia, melanoma, and breast cancer. Such findings underscore the potential of benzothiazole derivatives in developing new anticancer drugs, paving the way for further research into their mechanisms of action and therapeutic efficacy (Havrylyuk et al., 2010).
Antimicrobial Properties
Research on fluorobenzamides and thiazole derivatives has demonstrated promising antimicrobial activities against a range of bacterial and fungal pathogens. Compounds synthesized through the condensation of specific benzamide and thiazole derivatives were evaluated for their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi, showing significant antimicrobial potential. This highlights the importance of structural modifications in enhancing antimicrobial activity and suggests a promising avenue for the development of new antimicrobial agents (Desai et al., 2013).
Photovoltaic and Electrochemical Applications
Studies on benzothiazolinone acetamide analogs have explored their photochemical and thermochemical properties, suggesting potential applications in dye-sensitized solar cells (DSSCs) and as photosensitizers. These compounds exhibit good light harvesting efficiency and free energy of electron injection, indicating their utility in photovoltaic applications. Furthermore, their non-linear optical activity suggests potential use in developing optical materials and devices (Mary et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is the bacterial protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division .
Mode of Action
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide interacts with its target, FtsZ, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide affects the pathway related to bacterial cell division. By inhibiting the function of FtsZ, it disrupts the normal cell division process, leading to the death of the bacterial cells .
Result of Action
The result of the action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is the death of bacterial cells . By inhibiting the function of FtsZ, a crucial protein in bacterial cell division, the compound prevents the bacteria from dividing and growing, leading to their death .
Action Environment
The action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide can be influenced by various environmental factors For instance, the presence of other substances or conditions in the environment could potentially affect the compound’s stability, efficacy, and action
Propiedades
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-3-5-11(6-4-10)15(20)18-16-19(2)13-8-7-12(17)9-14(13)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTNGCYOERDLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2609353.png)
![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2609355.png)

![N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2609358.png)
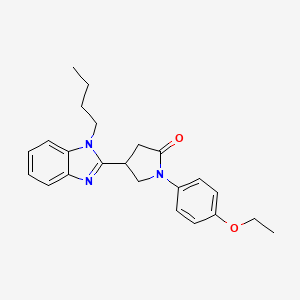
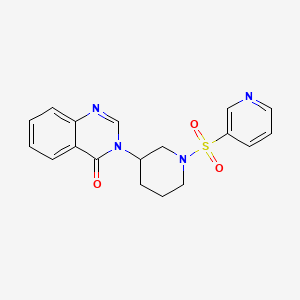
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2609363.png)
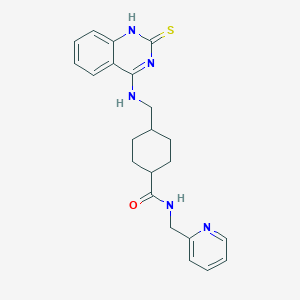

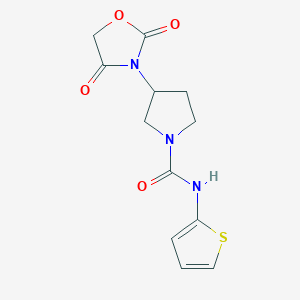
![8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2609368.png)

